Soraprazan
Soraprazan
Soraprazan is a potent and reversible inhibitor of the gastric H+/K+ ATPase proton pump with potassium-competitive acid blocking (P-CAB) activity. Soraprazan binds very specifically, competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.
Brand Name:
Vulcanchem
CAS No.:
261944-46-1
VCID:
VC20870743
InChI:
InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1
SMILES:
CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C
Molecular Formula:
C21H25N3O3
Molecular Weight:
367.4 g/mol
Soraprazan
CAS No.: 261944-46-1
Cat. No.: VC20870743
Molecular Formula: C21H25N3O3
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Soraprazan is a potent and reversible inhibitor of the gastric H+/K+ ATPase proton pump with potassium-competitive acid blocking (P-CAB) activity. Soraprazan binds very specifically, competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. |
|---|---|
| CAS No. | 261944-46-1 |
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | (7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol |
| Standard InChI | InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1 |
| Standard InChI Key | PWILYDZRJORZDR-MISYRCLQSA-N |
| Isomeric SMILES | CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C |
| SMILES | CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C |
| Canonical SMILES | CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator